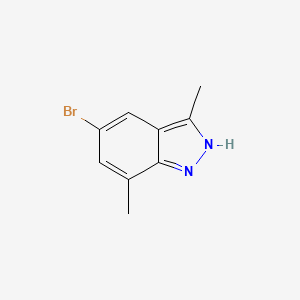

5-Bromo-3,7-dimethyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,7-dimethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-7(10)4-8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNOSHGIULZYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(NN=C12)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694837 | |

| Record name | 5-Bromo-3,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-71-6 | |

| Record name | 5-Bromo-3,7-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole

CAS Number: 1031417-71-6

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3,7-dimethyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While specific experimental data and protocols for this exact molecule are not extensively detailed in publicly accessible literature, this document, based on established principles of organic synthesis and the known chemistry of related indazole derivatives, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into a plausible synthetic route, the rationale behind the chosen methodology, and the versatile role of this compound as a key intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-recognized "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases.[2] The introduction of substituents onto the indazole core allows for the fine-tuning of its physicochemical properties and biological activity.

This compound is a trifunctionalized indazole derivative. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] The methyl groups at the 3 and 7-positions contribute to the molecule's lipophilicity and can influence its binding affinity and metabolic stability. This strategic combination of substituents makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1031417-71-6 |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Appearance | Typically a solid |

| Purity | Commercially available up to 97% |

Proposed Synthesis Protocol

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Nitration of 2-Bromo-1,3-dimethylbenzene

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-Bromo-1,3-dimethylbenzene to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid.

-

Reaction Execution: Maintain the temperature below 10 °C while stirring. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Bromo-1,3-dimethyl-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the crude 2-Bromo-1,3-dimethyl-4-nitrobenzene in ethanol or acetic acid. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: If using iron, filter the hot reaction mixture through celite to remove the iron salts and wash with ethanol. If using catalytic hydrogenation, filter the catalyst. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield 4-Bromo-2,6-dimethylaniline.

Step 3: Diazotization and Intramolecular Cyclization

-

Reaction Setup: Dissolve the 4-Bromo-2,6-dimethylaniline in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5 °C in an ice bath.

-

Reaction Execution: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. After the addition, allow the reaction to stir at this temperature for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. This in situ formation of the diazonium salt is followed by spontaneous cyclization to form the indazole ring.

-

Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product. Filter the solid, wash with water, and dry. The crude this compound can be further purified by recrystallization or column chromatography.

Role in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The indazole core can act as a hinge-binding motif, while the substituents at the 3, 5, and 7 positions can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2]

Conceptual Application in Kinase Inhibitor Synthesis:

Caption: Suzuki coupling of this compound for the synthesis of a potential kinase inhibitor.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[3] This allows for the facile introduction of aryl, heteroaryl, or other functional groups at this position, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with its CAS number 1031417-71-6, is a strategically important heterocyclic compound in the field of medicinal chemistry. While specific, detailed experimental procedures are not widely published, its synthesis can be reliably approached through established chemical transformations. Its trifunctionalized nature provides a versatile platform for the synthesis of novel compounds, particularly in the pursuit of new kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding for researchers looking to utilize this valuable chemical building block in their synthetic endeavors.

References

-

. BenchChem. Accessed January 7, 2026.

-

. Guidechem. January 11, 2022. Accessed January 7, 2026.

-

. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026.

-

. Chem-Impex. Accessed January 7, 2026.

-

. ACS Publications. Accessed January 7, 2026.

-

. ACS Publications. April 11, 2022. Accessed January 7, 2026.

-

. RSC Publishing. April 27, 2021. Accessed January 7, 2026.

-

. BenchChem. Accessed January 7, 2026.

-

. Google Patents. Accessed January 7, 2026.

-

. Google Patents. Accessed January 7, 2026.

-

. Google Patents. Accessed January 7, 2026.

-

. Google Patents. December 3, 2009. Accessed January 7, 2026.

-

. National Institutes of Health. Accessed January 7, 2026.

-

. National Institutes of Health. Accessed January 7, 2026.

-

. ChemicalBook. Accessed January 7, 2026.

-

. ChemicalBook. Accessed January 7, 2026.

-

. ChemicalBook. Accessed January 7, 2026.

-

. Bangladesh Journals Online. Accessed January 7, 2026.

-

. Eureka | Patsnap. Accessed January 7, 2026.

-

. Institute of Chemistry of Clermont-Ferrand. Accessed January 7, 2026.

-

. MDPI. Accessed January 7, 2026.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Bromo-3,7-dimethyl-1H-indazole (CAS No. 1031417-71-6). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of substituted indazoles. A plausible synthetic route is detailed, along with predicted spectral data and a discussion of its expected reactivity and potential applications, particularly in the realm of medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and utilization of novel heterocyclic compounds for drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This compound, with its specific substitution pattern, represents a promising building block for the synthesis of novel therapeutic agents. The presence of a bromine atom at the C5 position provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl groups at C3 and C7 can influence the molecule's steric and electronic properties, potentially impacting its binding affinity and metabolic stability.

Physicochemical Properties

While a comprehensive experimental characterization of this compound is not extensively documented, its core physicochemical properties can be summarized from available data from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 1031417-71-6 | [4][5][6] |

| Molecular Formula | C₉H₉BrN₂ | [4][5][6] |

| Molecular Weight | 225.09 g/mol | [4][5][6] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically ≥97% | [5][6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge |

Synthesis and Purification

Proposed Synthetic Pathway: A Multi-step Approach

A logical synthetic strategy would involve the cyclization of a suitably substituted phenylhydrazine derivative.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1031417-71-6|this compound|BLD Pharm [bldpharm.com]

- 5. 1031417-71-6 | this compound - Moldb [moldb.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. benchchem.com [benchchem.com]

5-Bromo-3,7-dimethyl-1H-indazole structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3,7-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the complete structure elucidation of the novel heterocyclic compound, this compound. Indazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2] The precise determination of their substitution patterns is a critical step in drug discovery and development, as isomeric purity and structural integrity directly impact biological activity and safety profiles. This document moves beyond a simple listing of techniques, offering a logical workflow that integrates synthesis, purification, and advanced spectroscopic analysis. We will detail the causality behind experimental choices, present self-validating protocols, and provide the technical insights required to unambiguously confirm the molecular structure of the target compound, from initial mass determination to the final atomic connectivity map.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern pharmacology.[2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable.[1][2] The versatility of the indazole ring allows for substitution at multiple positions, leading to a vast chemical space of derivatives with activities ranging from anti-tumor and anti-inflammatory to anti-HIV.[1][3]

The specific molecule of interest, this compound (CAS No. 1031417-71-6), presents a unique elucidation challenge.[4][5] The presence of multiple substituents on the benzene ring requires a robust and multi-faceted analytical approach to definitively assign their positions and rule out other potential isomers. This guide provides the necessary framework for such an undertaking.

The Elucidation Workflow: A Strategic Overview

Figure 1: A strategic workflow for the structure elucidation of this compound.

Synthesis and Purification

Rationale for Synthetic Approach

While various methods exist for indazole synthesis, a common and effective strategy involves the reaction of a substituted phenylhydrazine with an appropriate cyclization partner.[6] For the target molecule, a plausible route begins with 2-bromo-4,6-dimethylaniline, which can be converted to the corresponding hydrazine and subsequently cyclized.

Experimental Protocol: Synthesis

-

Diazotization: To a stirred solution of 2-bromo-4,6-dimethylaniline (1.0 eq) in concentrated HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Reduction: The resulting diazonium salt solution is then slowly added to a pre-chilled solution of tin(II) chloride (3.0 eq) in concentrated HCl. The reaction is stirred for 2 hours, allowing it to warm to room temperature.

-

Hydrazine Formation: The mixture is basified with a cold concentrated NaOH solution until strongly alkaline, and the resulting (2-bromo-4,6-dimethylphenyl)hydrazine is extracted with diethyl ether.

-

Indazole Cyclization: The crude hydrazine is dissolved in acetic acid and treated with triethyl orthoformate. The mixture is heated to reflux for 4-6 hours. This step facilitates the cyclization and formation of the indazole ring.

-

Workup: After cooling, the reaction mixture is poured into ice water and neutralized with sodium bicarbonate. The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

Experimental Protocol: Purification

The crude product is purified via flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Rationale: This gradient allows for the separation of the desired product from non-polar starting materials and more polar impurities. The purity of the collected fractions should be monitored by thin-layer chromatography (TLC).

Mass Spectrometry: Confirming the Foundation

The first step in characterizing the purified compound is to confirm its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Causality of Technique Selection

HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition. For this compound (C₉H₉BrN₂), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by ~2 Da (the M and M+2 peaks), providing definitive evidence for the presence of a single bromine atom.[7]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion [M+H]⁺.

-

Acquisition Parameters:

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Mass Range: Scan from m/z 100 to 500.

-

Capillary Voltage: ~3.5 kV.

-

Data Acquisition: Acquire in high-resolution mode (>10,000 FWHM).

-

Expected Data and Interpretation

The HRMS data will provide the exact mass of the protonated molecule, confirming the elemental formula.

| Ion Formula | Isotope | Calculated Exact Mass (m/z) | Expected Relative Intensity |

| [C₉H₉⁷⁹BrN₂ + H]⁺ | M | 225.0025 | 100% |

| [C₉H₉⁸¹BrN₂ + H]⁺ | M+2 | 227.0005 | ~98% |

Table 1: Predicted HRMS data for this compound, highlighting the characteristic bromine isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.[1][8]

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

Expected Spectrum and Interpretation:

-

Aromatic Protons: The indazole core has two aromatic protons. Due to the substitution pattern, we expect to see two distinct signals in the aromatic region (~7.0-8.0 ppm). These would likely appear as singlets or very narrowly split doublets (meta-coupling), given their separation.

-

Methyl Protons: Two sharp singlets are expected for the two methyl groups (C3-CH₃ and C7-CH₃), likely in the ~2.3-2.7 ppm range.

-

Indazole NH Proton: A broad singlet for the N-H proton, typically downfield (>10 ppm), which may exchange with D₂O.[9]

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR reveals the number of chemically distinct carbon environments. The chemical shift is sensitive to the electronic environment, with electronegative atoms like bromine causing a downfield shift on the directly attached carbon.[10][11]

Experimental Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition: Record a proton-decoupled ¹³C spectrum.

Expected Spectrum and Interpretation:

-

Total Signals: Nine distinct carbon signals are expected.

-

Quaternary Carbons: Five signals for the non-protonated carbons (C3, C3a, C5, C7, C7a). The C5 carbon directly attached to the bromine will be identifiable by its chemical shift and potentially a lower intensity.

-

Methine Carbons: Two signals for the aromatic C-H carbons (C4, C6).

-

Methyl Carbons: Two signals for the methyl carbons, typically upfield (~10-25 ppm).

2D NMR: Connecting the Pieces

2D NMR is essential for establishing the final connectivity.

1. HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: This experiment correlates each proton with the carbon atom it is directly attached to.[12] It definitively links the proton signals to their corresponding carbon signals.

-

Expected Correlations: It will show cross-peaks connecting the aromatic proton signals to their respective aromatic carbon signals and the methyl proton singlets to their methyl carbon signals.

2. HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: This is the key experiment for mapping the overall structure. It shows correlations between protons and carbons that are two or three bonds away.[13] This allows us to connect the individual spin systems.

-

Causality: By observing which protons correlate to which quaternary carbons, we can piece the molecular puzzle together. For instance, the protons of the C7-methyl group should show a correlation to C7, C7a, and C6. The protons of the C3-methyl group should show correlations to C3 and C3a. The aromatic proton at C4 should correlate to C3a, C5, and C6. These key correlations are diagnostic for the proposed structure.

Figure 2: Key expected HMBC correlations for this compound.

Summary of Expected NMR Data

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations from Protons |

| 3 | - | ~142 | From 3-CH₃ |

| 3-CH₃ | ~2.5 (s, 3H) | ~12 | C3, C3a |

| 3a | - | ~123 | From 3-CH₃, H4 |

| 4 | ~7.3 (s, 1H) | ~121 | C3a, C5, C6 |

| 5 | - | ~115 | From H4, H6 |

| 6 | ~7.1 (s, 1H) | ~129 | C4, C5, C7, C7a |

| 7 | - | ~120 | From 7-CH₃, H6 |

| 7-CH₃ | ~2.6 (s, 3H) | ~16 | C6, C7, C7a |

| 7a | - | ~140 | From 7-CH₃, H6 |

| 1-NH | ~13.0 (br s) | - | - |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Note: Chemical shifts are estimates and will vary based on solvent and conditions.

X-ray Crystallography: The Unambiguous Confirmation

While the combination of HRMS and comprehensive NMR analysis provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[14][15] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths and angles.[14]

Experimental Protocol: Crystallography

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step. Techniques such as slow evaporation of a saturated solution (e.g., in ethanol/hexane), or vapor diffusion should be attempted.[14]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[14]

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is solved using computational methods to generate an electron density map, from which atomic positions are determined and refined to yield the final structure.[14]

The resulting crystallographic data would provide a definitive 3D model of the molecule, confirming the placement of the bromine atom at C5 and the methyl groups at C3 and C7, thereby completing the elucidation process.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. The workflow begins with a targeted synthesis and rigorous purification. High-resolution mass spectrometry provides the foundational confirmation of the elemental formula, with the bromine isotopic pattern serving as a crucial diagnostic marker. The core of the elucidation is built upon a suite of NMR experiments; ¹H and ¹³C NMR provide an inventory of atomic environments, while 2D HSQC and HMBC experiments meticulously map the connectivity between atoms, allowing for the confident assembly of the molecular structure. Finally, single-crystal X-ray crystallography serves as the gold standard for absolute confirmation. By following this multi-faceted and self-validating approach, researchers can achieve an unambiguous and definitive structural assignment, a critical milestone for any further investigation in drug development.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

-

(PDF) Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]

-

(Request PDF) Claramunt, R. M., et al. (2008). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. [Link]

-

(Request PDF) El-Sayed, M. A., et al. (2018). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]

-

(Request PDF) Teixeira, F. C., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Almanza-Sánchez, R. E., et al. (2021). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Norman, C., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. DiVA portal. [Link]

-

Supporting Information. (2007). Wiley-VCH. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

-

Alkorta, I., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

-

PubChem. 5-Bromo-7-methyl-1H-indazole. PubChem. [Link]

-

Li, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]

-

ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. [Link]

-

Chem-Impex. 5-Bromo-7-methyl-1H-indazole. Chem-Impex. [Link]

-

Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]

-

ChemUniverse. This compound [P85713]. ChemUniverse. [Link]

-

The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1031417-71-6 | this compound - Moldb [moldb.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

spectral data for 5-Bromo-3,7-dimethyl-1H-indazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-3,7-dimethyl-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of this compound, a heterocyclic compound of interest to researchers and professionals in the field of drug development. While experimental spectra for this specific molecule are not widely available in the public domain, this document, authored from the perspective of a Senior Application Scientist, synthesizes foundational principles of spectroscopic analysis with data from analogous structures to present a robust predictive analysis. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this target molecule. Each section includes detailed experimental protocols, in-depth interpretation of expected spectral features, and illustrative diagrams to provide a self-validating framework for researchers.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with indole and exhibit a wide range of biological activities. The indazole core is a key pharmacophore in numerous developmental drug candidates. The subject of this guide, this compound, possesses a unique substitution pattern that influences its electronic properties and, consequently, its spectral behavior. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure:

-

Systematic Name: this compound

-

Molecular Formula: C₉H₉BrN₂

-

Molecular Weight: 225.09 g/mol

-

CAS Number: 1031417-71-6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[1][2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | N1-H | The N-H proton of the indazole ring is typically deshielded and exhibits a broad signal. Its chemical shift is highly dependent on solvent and concentration.[1] |

| ~7.5-7.7 | Singlet | 1H | H4 | The proton at C4 is adjacent to the bromine atom, which will deshield it. The lack of adjacent protons will result in a singlet. |

| ~7.2-7.4 | Singlet | 1H | H6 | The proton at C6 is expected to be a singlet due to the adjacent methyl group at C7 and the quaternary carbon at C5. |

| ~2.5 | Singlet | 3H | C3-CH₃ | Methyl groups attached to an aromatic ring typically resonate in this region. The C3-methyl is on the pyrazole part of the ring system.[3] |

| ~2.4 | Singlet | 3H | C7-CH₃ | The C7-methyl group is on the benzene part of the ring system and its chemical shift will be similar to the C3-methyl. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-145 | C7a | Quaternary carbon at the fusion of the two rings. |

| ~135-140 | C3 | Carbon bearing a methyl group in the pyrazole ring. |

| ~130-135 | C3a | Quaternary carbon at the fusion of the two rings, adjacent to the nitrogen atoms. |

| ~125-130 | C6 | Aromatic CH carbon. |

| ~120-125 | C4 | Aromatic CH carbon, deshielded by the adjacent bromine. |

| ~115-120 | C5 | Carbon bearing the bromine atom. Its chemical shift is significantly influenced by the halogen. |

| ~110-115 | C7 | Carbon bearing a methyl group on the benzene ring. |

| ~15-20 | C3-CH₃ | Methyl carbon. |

| ~10-15 | C7-CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.

Experimental Protocol: IR Spectrum Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Predicted IR Spectrum and Interpretation

The IR spectrum will provide a unique fingerprint for this compound.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3300-3500 (broad) | N-H stretch | Characteristic of the N-H bond in the indazole ring. The broadness is due to hydrogen bonding in the solid state.[4] |

| 3000-3100 | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| 2850-2960 | Aliphatic C-H stretch | Arising from the methyl groups. |

| 1600-1650 | C=C and C=N ring stretching | Characteristic of the aromatic and heteroaromatic ring systems.[5] |

| 1450-1550 | C=C ring stretching | Further absorptions from the aromatic system. |

| 1000-1200 | C-N stretching | Associated with the C-N bonds within the indazole ring. |

| 500-700 | C-Br stretch | The carbon-bromine bond vibration typically appears in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: Mass Spectrum Acquisition

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC-MS or Liquid Chromatography - LC-MS). Electron Ionization (EI) is a common ionization technique for such molecules.

Sample Introduction:

-

GC-MS: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

EI-MS Parameters:

-

Ionization Energy: Typically 70 eV.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[6][7]

| m/z (mass-to-charge ratio) | Ion | Rationale |

| 224/226 | [M]⁺ | The molecular ion peak, showing the characteristic M and M+2 peaks for a monobrominated compound in a roughly 1:1 ratio. |

| 145 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for brominated aromatic compounds.[8][9] |

| 130 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - Br]⁺ fragment. |

| 117 | [C₈H₇N]⁺ | Further fragmentation of the indazole ring. |

Workflow Visualizations

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Mass Spectrometry (GC-MS) Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

The structural elucidation of novel compounds such as this compound is a cornerstone of modern drug discovery and development. This guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic techniques used for this purpose. By understanding the principles of NMR, IR, and MS, and by leveraging data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided protocols and interpretations serve as a robust starting point for any scientist working with this or related chemical entities.

References

-

Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

5-bromo-1H-indazole. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

(PDF) 13 C NMR of indazoles. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Supporting Information for Copper-Catalyzed Synthesis of 1H-Indazoles... (n.d.). Wiley-VCH. Retrieved January 7, 2026, from [Link]

-

(PDF) Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 7, 2026, from [Link]

-

Supporting Information. (2007). Wiley-VCH. Retrieved January 7, 2026, from [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). Canadian Science Publishing. Retrieved January 7, 2026, from [Link]

-

fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 7, 2026, from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. Retrieved January 7, 2026, from [Link]

-

1 H-NMR Spectral Data of 3-7 and 9-11. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Oregon State University. Retrieved January 7, 2026, from [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved January 7, 2026, from [Link]

-

16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 7, 2026, from [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole: Commercial Sourcing, Synthetic Utility, and Safe Handling

Introduction: The Indazole Scaffold and the Strategic Value of 5-Bromo-3,7-dimethyl-1H-indazole

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1][2] Its unique bicyclic structure, a fusion of pyrazole and benzene rings, serves as a versatile framework for a multitude of pharmacologically active agents.[1][2] Indazole derivatives are integral to drugs targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][3]

Within this critical class of compounds, This compound (CAS Number: 1031417-71-6) emerges as a valuable and strategically functionalized building block for drug discovery and development professionals.[4] Its structure, featuring two methyl groups and a synthetically versatile bromine atom, offers a precise toolkit for molecular elaboration. This guide provides an in-depth analysis of its commercial availability, explores its potential applications from a mechanistic standpoint, and outlines a self-validating protocol for its safe handling in a research environment.

Compound Identifiers:

-

Chemical Name: this compound

Part 1: Commercial Availability and Procurement

This compound is readily available from several specialized chemical suppliers catering to the research and development sector. It is typically offered in small quantities, from milligrams to several grams, reflecting its primary use in laboratory-scale synthesis and library development. The standard purity offered is generally ≥97%, which is suitable for most discovery chemistry applications.

Table 1: Commercial Supplier Overview

| Supplier | Product Number | Purity | Available Pack Sizes | Lead Time |

| ChemUniverse | P85713 | 97% | 100MG, 250MG, 1G | 6 to 8 days |

| Moldb | M222401 | 97% | Inquire | Inquire |

| BLDpharm | BD119095 | Inquire | Inquire | Inquire |

| AbacipharmTech | ABA-1031417-71-6 | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. Researchers are advised to request quotes for the most current information, especially for bulk quantities.[5]

Procurement Workflow: A Systematic Approach

The acquisition of a specialized building block like this compound follows a standard workflow in a professional research setting. This process ensures proper vetting, financial approval, and safe integration into the laboratory inventory.

Caption: Standard workflow for procuring a research chemical.

Part 2: Scientific Integrity and Synthetic Rationale

The true value of this compound lies in its inherent chemical reactivity, which is strategically dictated by its functional groups. As a Senior Application Scientist, it is crucial to understand not just what to do with a molecule, but why specific transformations are chosen.

The Role of the Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the 5-position is not a passive substituent; it is an active handle for carbon-carbon and carbon-heteroatom bond formation. Its presence makes the molecule an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This is the primary reason a researcher would select this specific building block. For instance, the Suzuki coupling of a bromo-indazole with a boronic acid ester is a field-proven method for introducing new aryl or heteroaryl groups, enabling the rapid generation of a library of diverse analogues for structure-activity relationship (SAR) studies.[6]

This synthetic strategy is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around the core indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic utility in a drug discovery cascade.

Potential Therapeutic Applications

While specific biological activity for this compound is not extensively published, the broader indazole class is rich with therapeutic precedent. Derivatives are known to act as kinase inhibitors, making them highly relevant in oncology.[3] Pazopanib, an anticancer agent, features an indazole core.[1] Furthermore, their ability to modulate enzymes and receptors has led to investigations in neurology and inflammatory diseases.[3][7] The logical application of this building block would be in programs aimed at synthesizing novel compounds for these or related therapeutic areas.

Part 3: Self-Validating Experimental Protocol: Safe Handling

Trustworthiness in a laboratory setting begins with safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a robust and self-validating handling protocol based on authoritative data for closely related brominated indazoles, such as 5-bromo-1H-indazole and 5-bromo-1H-indazole-3-carboxylic acid.[8] This approach demonstrates expertise by applying established safety principles to a specific case.

Mandatory Protocol: Safe Handling of Brominated Indazole Research Chemicals

This protocol must be followed to mitigate risks associated with handling powdered, halogenated heterocyclic compounds.

1.0 Engineering Controls & Personal Protective Equipment (PPE)

-

1.1 All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[8]

-

1.2 Ensure that a safety shower and eyewash station are unobstructed and in close proximity to the workstation.[8]

-

1.3 Mandatory PPE:

-

Eye Protection: Wear EN166-compliant safety glasses with side shields or goggles.[8]

-

Hand Protection: Wear chemically resistant nitrile gloves. Dispose of gloves immediately if contamination occurs.

-

Body Protection: A full-length laboratory coat must be worn and buttoned.

-

Respiratory Protection: For weighing operations, use an N95 dust mask or a respirator if dictated by a site-specific risk assessment.

-

2.0 Handling and Storage

-

2.1 Avoid all direct contact with the compound. Do not get it in eyes, on skin, or on clothing.[8]

-

2.2 Avoid breathing dust.[8] Accurately weigh the necessary amount in the fume hood, minimizing the creation of airborne dust.

-

2.3 Do not eat, drink, or smoke in the handling area.[9]

-

2.4 After handling, wash hands and forearms thoroughly with soap and water before leaving the laboratory.[9]

-

2.5 Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] For added security, store in a locked cabinet or designated area for toxic chemicals.[9]

3.0 First Aid Measures (Based on Analogs)

-

3.1 IF INHALED: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

3.2 IF ON SKIN: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

-

3.3 IF IN EYES: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][9]

-

3.4 IF SWALLOWED: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8][9]

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for the medicinal chemist. Its commercial availability through specialized suppliers provides reliable access for research and development. The key to its utility is the 5-bromo substituent, which serves as a versatile anchor point for introducing molecular diversity through well-established cross-coupling methodologies. While it belongs to a class of compounds with significant therapeutic potential, its handling requires adherence to stringent safety protocols grounded in the known hazards of related brominated heterocycles. By understanding its commercial landscape, synthetic potential, and safety requirements, researchers can effectively and responsibly leverage this valuable building block in the pursuit of novel therapeutic agents.

References

-

This compound [P85713]. ChemUniverse. [Link]

-

This compound. AbacipharmTech. [Link]

-

5-Bromo-1H-indazole | 53857-57-1. J&K Scientific LLC. [Link]

-

Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

-

5-Bromo-7-ethyl-1H-indazole. Amerigo Scientific. [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1031417-71-6 | this compound - Moldb [moldb.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. jk-sci.com [jk-sci.com]

- 8. fishersci.es [fishersci.es]

- 9. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-3,7-dimethyl-1H-indazole for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3,7-dimethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes, and the scientific rationale behind its potential applications, particularly in the context of targeted therapies.

Chemical Identity and Nomenclature

Correctly identifying a compound is the cornerstone of any scientific investigation. This compound is systematically identified by the following nomenclature and identifiers.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name precisely describes the molecular structure: a bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring (an indazole), with a bromine atom at position 5, and methyl groups at positions 3 and 7.

Synonyms and Identifiers

In scientific literature and chemical databases, this compound may be referenced by other names and unique identifiers. A common synonym is 1H-Indazole, 5-bromo-3,7-dimethyl- . For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

| Identifier | Value |

| CAS Number | 1031417-71-6[2][3] |

| Molecular Formula | C₉H₉BrN₂[2] |

| Molecular Weight | 225.09 g/mol [2] |

| MDL Number | MFCD12755762[2] |

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, data for closely related analogs and information from chemical suppliers provide valuable insights into its expected properties. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request[2][4].

For illustrative purposes, the spectroscopic characteristics of bromo-indazoles are critical for their identification and characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the positions of the methyl groups and the bromine atom on the indazole core through characteristic chemical shifts and coupling constants.

-

Mass Spectrometry (MS): Mass spectral analysis would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two major peaks in the mass spectrum separated by two mass units (M and M+2). This provides definitive evidence for the presence of a single bromine atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region).

Synthesis of Bromo-Indazoles: A Representative Methodological Approach

Conceptual Synthetic Pathway

The synthesis of substituted indazoles often proceeds via the cyclization of ortho-substituted phenylhydrazines or related precursors. A plausible synthetic route for this compound would likely start from a substituted bromotoluene derivative.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example for the synthesis of a bromo-indazole derivative, which illustrates the key chemical transformations and the rationale behind the choice of reagents and conditions. This specific example details the bromination of indazole-3-carboxylic acid, a common precursor in indazole chemistry[5].

Step 1: Bromination of Indazole-3-carboxylic acid

-

Reaction: Indazole-3-carboxylic acid is suspended in glacial acetic acid and heated to achieve a clear solution. The solution is then cooled slightly, and a solution of bromine in glacial acetic acid is added dropwise. The reaction mixture is heated for an extended period to ensure complete bromination.

-

Causality: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting material at elevated temperatures and is relatively inert to bromine. Heating is necessary to overcome the activation energy of the electrophilic aromatic substitution reaction. The dropwise addition of bromine controls the reaction rate and prevents potential side reactions.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated solid product is collected by filtration, washed with cold water to remove any remaining acid and inorganic byproducts, and dried under vacuum.

Protocol:

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) and heat to 120 °C until a clear solution is formed[5].

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90 °C[5].

-

After the addition is complete, continue heating the reaction mixture at 90 °C for 16 hours[5].

-

Cool the solution to room temperature and pour it into ice water.

-

Stir the mixture at room temperature for 15 minutes to allow for complete precipitation.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid[5].

Subsequent steps to arrive at this compound would involve decarboxylation and methylation, or starting with an appropriately substituted precursor that already contains the methyl groups.

Applications in Drug Discovery and Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, most notably protein kinases[6][7].

Indazoles as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole core can mimic the purine ring of ATP, the primary substrate for kinases, allowing indazole-based compounds to act as competitive inhibitors at the ATP-binding site[7]. Several successful kinase inhibitor drugs, such as Axitinib and Pazopanib, feature the indazole scaffold[6].

Role of Substitution in Modulating Activity

The bromine atom and methyl groups on the indazole ring of this compound are not merely passive substituents. They play a crucial role in defining the compound's physicochemical properties and its potential interactions with biological targets.

-

Bromine Atom: The bromine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. It also provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

-

Methyl Groups: The methyl groups can influence the compound's solubility, lipophilicity, and metabolic stability. They can also make important steric and hydrophobic contributions to the binding affinity within the target's active site.

Potential Therapeutic Areas

Given the prevalence of indazole-based compounds as kinase inhibitors, this compound is a promising starting point for the development of novel therapeutics in:

-

Oncology: Targeting kinases involved in cancer cell proliferation, survival, and angiogenesis.

-

Inflammatory Diseases: Inhibiting kinases that mediate inflammatory signaling pathways.

-

Neurodegenerative Diseases: Modulating the activity of kinases implicated in neuronal dysfunction and death.

The development of derivatives from this scaffold could lead to potent and selective inhibitors for a range of therapeutic targets[6][8][9].

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its indazole core provides a proven scaffold for kinase inhibition, while its specific substitution pattern offers opportunities for fine-tuning its pharmacological properties. While detailed experimental and biological data for this specific compound are not yet widely disseminated in the public domain, the wealth of information available for the broader class of bromo-indazoles provides a strong foundation for future research and development efforts. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable tool for medicinal chemists aiming to develop the next generation of targeted therapies.

References

-

PubChem. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929. [Link]

-

PubChem. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033. [Link]

-

ChemUniverse. This compound [P85713]. [Link]

-

Anichem. 1H-Indazole, 5-bromo-3,7-dimethyl-|1031417-71-6. [Link]

-

NIH National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

NIH National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

ResearchGate. Different biological activities reported with Indazole derivatives. [Link]

- Google Patents. Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Supporting Information. Wiley-VCH 2007. [Link]

-

Supporting Information. General Procedure for the Synthesis of 1H-Indazoles. [Link]

Sources

- 1. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1031417-71-6 | this compound - Moldb [moldb.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 1031417-71-6|this compound|BLD Pharm [bldpharm.com]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

understanding the pharmacophore of 5-Bromo-3,7-dimethyl-1H-indazole

An In-Depth Technical Guide to Understanding the Pharmacophore of 5-Bromo-3,7-dimethyl-1H-indazole

Preamble: The Indazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are key components in numerous FDA-approved drugs and clinical candidates, demonstrating activities that span from anti-cancer to anti-inflammatory and anti-viral applications.[1][3] This guide focuses on a specific, functionally rich derivative: this compound. We will dissect its structural components, survey the known biological landscape of its parent class, and, most critically, establish a rigorous, field-proven methodological framework for elucidating its pharmacophore—the essential three-dimensional arrangement of chemical features responsible for its biological activity.

Section 1: Structural and Physicochemical Analysis of the this compound Core

Understanding the pharmacophore begins with a granular analysis of the molecule itself. This compound is a precisely substituted scaffold where each functional group contributes to its overall steric and electronic profile.

-

The 1H-Indazole Nucleus: As the core, the 1H-indazole system is an aromatic bicyclic structure. The 1H-tautomer is generally more thermodynamically stable than the 2H-form.[1] The pyrazole portion of the ring contains two nitrogen atoms: the N1 position bears a hydrogen atom, making it a potential hydrogen bond donor , while the N2 nitrogen possesses a lone pair of electrons, acting as a potential hydrogen bond acceptor . This duality is a cornerstone of its ability to form specific interactions within protein binding pockets.

-

C3-Methyl Group: The methyl group at the 3-position provides a hydrophobic feature and introduces steric bulk, which can influence the molecule's orientation within a binding site and contribute to van der Waals interactions.

-

C5-Bromo Group: The bromine atom at the 5-position is a critical feature. It is a lipophilic group that can participate in hydrophobic interactions . Furthermore, as a halogen, it has the potential to form halogen bonds —a type of non-covalent interaction with Lewis bases (like carbonyl oxygens or aromatic rings) that is increasingly recognized for its importance in ligand-protein binding. Crucially, from a synthetic standpoint, this bromine atom serves as a versatile reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the systematic exploration of structure-activity relationships (SAR).[4]

-

C7-Methyl Group: Similar to the C3-methyl, this group adds another hydrophobic element and steric constraint, further defining the shape and potential binding modes of the molecule.

A summary of the core compound's properties is presented below.

| Property | Value |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Key Features | Hydrogen Bond Donor (N1-H), Hydrogen Bond Acceptor (N2), Aromatic/Hydrophobic Core, Halogen Bond Donor (C5-Br), Hydrophobic Groups (C3-Me, C7-Me) |

Section 2: The Biological Activity Landscape of Indazole Derivatives

While specific data on this compound is limited, the broader indazole class has been extensively studied, providing a powerful basis for forming activity hypotheses. Indazole-containing compounds have been identified as inhibitors of a diverse array of protein targets, underscoring the scaffold's versatility.[2]

| Target Class | Specific Examples | Therapeutic Area | Reference |

| Kinase Inhibitors | FGFR1-3, EGFR, ERK1/2, Axitinib (VEGFR/PDGFR) | Oncology | [1][3][5][6] |

| Transcription Factor Inhibitors | HIF-1α | Oncology | [7] |

| Enzyme Inhibitors | IDO1, DNA Gyrase, Lipoxygenase | Oncology, Infectious Disease, Inflammation | [1][8][9] |

| Ion Channel Blockers | CRAC Channels | Inflammation, Autoimmune Disorders | [10] |

| GPCR Ligands | 5-HT₃ Receptor (e.g., Granisetron) | Antiemetic | [2] |

This precedent suggests that this compound is a strong candidate for development as a kinase inhibitor, an enzyme inhibitor, or an ion channel blocker. The initial stages of a drug discovery program would involve screening it against panels of these known indazole targets.

Section 3: A Methodological Framework for Pharmacophore Elucidation

Defining a pharmacophore is not a static declaration but a dynamic process of hypothesis generation, testing, and refinement. As a Senior Application Scientist, my recommendation is to follow a logical, multi-pronged approach that integrates computational and experimental data.

Hypothesis Generation: Target Identification

The first crucial step is to identify the biological target. Without a known target, a pharmacophore is an abstract concept.

Protocol 1: Target Identification Workflow

-

Literature & Precedent Analysis: Based on the data in Section 2, compile a list of primary candidate targets (e.g., a panel of kinases like FGFR, EGFR, and VEGFR).

-

Computational Target Prediction (In Silico):

-

Utilize reverse-docking servers or chemical similarity tools (e.g., SwissTargetPrediction) to screen the this compound structure against a database of known protein structures.[3]

-

This provides a ranked list of potential targets based on structural and electrostatic complementarity.

-

-

Experimental Screening:

-

Perform a broad primary screen of the compound against a diverse panel of biologically relevant targets (e.g., a commercial kinase panel).

-

A confirmed "hit" from this screen provides the essential starting point for structure-based pharmacophore modeling.

-

Caption: Workflow for initial biological target identification.

Ligand-Based Pharmacophore Modeling

This approach is employed when several active compounds are known, but the structure of the protein target is not. It relies on the principle that molecules binding to the same target share a common set of pharmacophoric features.

Protocol 2: Ligand-Based Modeling

-

Conformational Analysis: Generate a diverse set of low-energy 3D conformations for this compound and a series of its synthesized, active analogs.

-

Molecular Alignment: Superimpose the conformations of the active molecules. The alignment can be based on common scaffolds or pharmacophoric points.

-

Pharmacophore Generation: Identify the common chemical features (H-bond donors/acceptors, hydrophobic centers, etc.) and their spatial arrangement that are present in all active compounds. This consensus model is your pharmacophore hypothesis.

-

Refinement with Inactive Compounds: Use known inactive analogs as negative constraints. A robust model should not map well onto inactive molecules.

-

Validation: Use the generated pharmacophore model as a 3D query to screen a database of compounds. The model's ability to prioritize known active molecules (enrichment) validates its predictive power.

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Structure-Based Pharmacophore Modeling

This is the preferred method when a high-resolution 3D structure (from X-ray crystallography or cryo-EM) of the target protein bound to a ligand is available.

Protocol 3: Structure-Based Modeling

-

Obtain Complex Structure: Secure the PDB file of the target protein in complex with this compound or a close analog. If an experimental structure is unavailable, a reliable homology model may be used with caution.

-

Analyze Ligand-Protein Interactions:

-

Visualize the binding pocket and identify all key non-covalent interactions: hydrogen bonds, salt bridges, hydrophobic contacts, pi-pi stacking, and halogen bonds.

-

Use software like LigPlot+, Maestro, or MOE to automatically generate a 2D/3D interaction map.

-

-

Abstract to Pharmacophore Features: Convert these specific interactions into abstract pharmacophoric features.

-

A hydrogen bond to a backbone carbonyl becomes a hydrogen bond donor feature.

-

A hydrophobic pocket enclosing the C7-methyl group becomes a hydrophobic feature .

-

An interaction with the N2 nitrogen becomes a hydrogen bond acceptor feature.

-

-

Define Exclusion Volumes: Map the space occupied by the protein to define "exclusion volumes" where ligand atoms are not allowed. This adds crucial steric constraints to the model.

-

Validation: Test the model's ability to correctly dock the original ligand and to discriminate known active compounds from decoys in a virtual screening experiment.

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Section 4: A Proposed Pharmacophore Hypothesis for this compound

Synthesizing the structural analysis and the known interaction patterns of indazole kinase inhibitors, we can propose a hypothetical pharmacophore model. This serves as a starting point for a research program, to be validated and refined experimentally.

Key Features of the Proposed Pharmacophore:

-

Aromatic/Hydrophobic (Aro/Hyd): The bicyclic indazole ring system forms a large, flat hydrophobic feature essential for shape complementarity and potential pi-stacking interactions.

-

Hydrogen Bond Donor (HBD): The N1-H group is positioned to donate a hydrogen bond, often to a backbone carbonyl in the hinge region of a kinase.

-

Hydrogen Bond Acceptor (HBA): The N2 nitrogen is a critical H-bond acceptor.

-

Hydrophobic (Hyd): The C3-methyl group occupies a small hydrophobic pocket.

-